8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one
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Overview
Description
8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound that features a fused pyridine and oxazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyrido[2,3-f][1,4]oxazepine compound under controlled conditions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-f][1,4]oxazepin-5-one derivatives .
Scientific Research Applications
8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another brominated heterocyclic compound with a different ring system.
Imidazole derivatives: Compounds containing a similar nitrogen-containing ring structure.
Uniqueness
8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one is unique due to its fused pyridine and oxazepine rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1472038-68-8 |
---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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